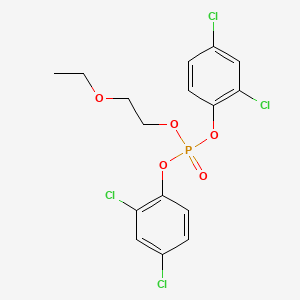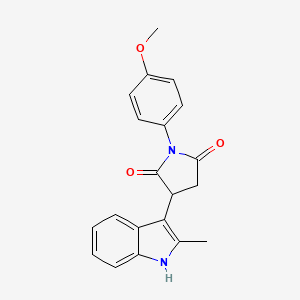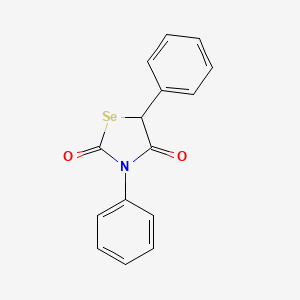
3,5-Diphenyl-1,3-selenazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Diphenyl-1,3-selenazolidine-2,4-dione is a heterocyclic compound that contains selenium, nitrogen, and carbon atoms in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diphenyl-1,3-selenazolidine-2,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of diphenyl selenide with a suitable dione precursor under controlled temperature and pressure conditions. The reaction may require the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Diphenyl-1,3-selenazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the compound into selenide derivatives.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may require the use of halogenating agents or other electrophiles.
Major Products Formed
The major products formed from these reactions include selenoxide derivatives, selenide derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3,5-Diphenyl-1,3-selenazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other selenium-containing compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of materials with specific chemical properties, such as catalysts or sensors.
Mécanisme D'action
The mechanism by which 3,5-Diphenyl-1,3-selenazolidine-2,4-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The selenium atom in the compound can form bonds with various biological molecules, influencing their activity and function. This interaction can modulate pathways involved in oxidative stress, inflammation, and other cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidine-2,4-dione: Contains sulfur instead of selenium and is known for its hypoglycemic activity.
Imidazolidine-2,4-dione: Contains nitrogen and carbon atoms, used in the synthesis of various pharmaceuticals.
Pyrazolidine-2,4-dione: Contains nitrogen atoms and is used in the development of anti-inflammatory drugs.
Uniqueness
3,5-Diphenyl-1,3-selenazolidine-2,4-dione is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur and nitrogen analogs
Propriétés
Numéro CAS |
61521-88-8 |
|---|---|
Formule moléculaire |
C15H11NO2Se |
Poids moléculaire |
316.22 g/mol |
Nom IUPAC |
3,5-diphenyl-1,3-selenazolidine-2,4-dione |
InChI |
InChI=1S/C15H11NO2Se/c17-14-13(11-7-3-1-4-8-11)19-15(18)16(14)12-9-5-2-6-10-12/h1-10,13H |
Clé InChI |
PLUGHTXOIFSDBG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2C(=O)N(C(=O)[Se]2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Morpholine, 4-[6-methylene-2-(1-piperidinylmethyl)-1-cyclohexen-1-yl]-](/img/structure/B14585960.png)

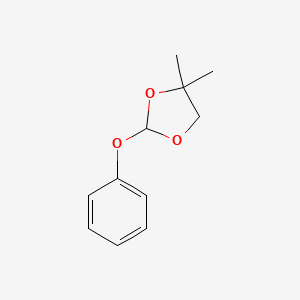

![1,4-Bis[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione](/img/structure/B14585982.png)
![3-{1-[2-Phenyl-2-(propan-2-yl)hydrazinylidene]ethyl}oxolan-2-one](/img/structure/B14585984.png)
![[1-(1,3-Benzothiazol-2-yl)pyrazol-4-yl]-(2-hydroxyphenyl)methanone](/img/structure/B14586010.png)

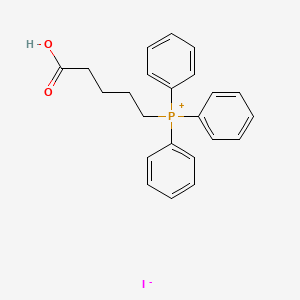
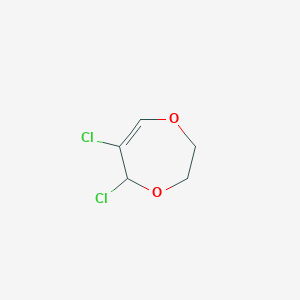
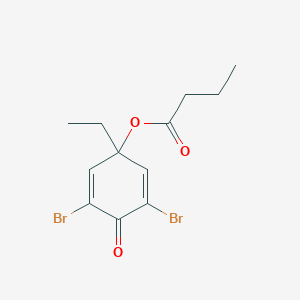
![3-[(2-Hydroxyethyl)amino]-3,3-diphosphonopropanoic acid](/img/structure/B14586031.png)
